molecular formula C20H18N4O4 B119876 N,N'-Bis-Z-1-guanylpyrazole CAS No. 152120-55-3

N,N'-Bis-Z-1-guanylpyrazole

Cat. No. B119876
CAS RN: 152120-55-3
M. Wt: 378.4 g/mol
InChI Key: NRBUVVTTYMTSKM-UHFFFAOYSA-N
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Description

N,N’-Bis-Z-1-guanylpyrazole is a chemical compound with a molecular formula of C20H18N4O4 . It is known for its reactivity in organic synthesis, functioning as a catalyst in aldol reactions and serving as a precursor for bis (guanylhydrazones) synthesis . It exists as an off-white powder .


Synthesis Analysis

The synthesis of N,N’-Bis-Z-1-guanylpyrazole involves the reaction of di-tert-butyl-dicarbonate with 1H-pyrazole-1-carboxamidine hydrochloride in the presence of diisopropylethylamine, giving the mono-Boc-derivative . The reagent is prepared by the initial reaction of 1 equiv of di-tert-butyl-dicarbonate with 1H-pyrazole-1-carboxamidine hydrochloride in the presence of diisopropylethylamine .


Molecular Structure Analysis

The molecular structure of N,N’-Bis-Z-1-guanylpyrazole is characterized by a molecular weight of 378.4 g/mol . The IUPAC name for this compound is benzyl (NZ)-N-[phenylmethoxycarbonylamino (pyrazol-1-yl)methylidene]carbamate .


Chemical Reactions Analysis

N,N’-Bis-Z-1-guanylpyrazole is known for its nucleophilicity, which allows it to act as a catalyst in aldol reactions. It facilitates the formation of carbon-carbon bonds by reacting with carbonyl compounds .


Physical And Chemical Properties Analysis

N,N’-Bis-Z-1-guanylpyrazole has a molecular weight of 378.4 g/mol . It exists as a white to off-white crystalline powder that has limited solubility in water .

Scientific Research Applications

Protease Inhibition for Drug Discovery

N,N’-Bis-Z-1-guanylpyrazole: has been identified as a potential inhibitor for trypsin-like serine proteases . These enzymes are significant in various physiological processes, and their dysregulation is associated with diseases. By inhibiting these proteases, N,N’-Bis-Z-1-guanylpyrazole can be used to develop new therapeutic agents.

Activity-Based Probes (ABPs)

This compound serves as a core structure for developing activity-based probes (ABPs). ABPs are molecules that bind covalently to the active form of an enzyme family, making them useful for target and biomarker identification . The ability to visualize active enzymes in biological samples is crucial for understanding disease mechanisms and developing treatments.

Enzyme Kinetic Characterization

The diverse library of ABPs derived from N,N’-Bis-Z-1-guanylpyrazole allows for detailed enzymatic characterization. This includes determining inhibitory potencies, kinetic profiles, and IC50 values, which are essential for understanding enzyme behavior and interactions .

Proteomic Studies

In proteomic studies, N,N’-Bis-Z-1-guanylpyrazole -based ABPs can be used to label and identify active enzymes within complex biological mixtures. This application is vital for discovering new biomarkers and understanding protease functions in various diseases .

Visualization in Animal Models

The compound’s application extends to in vivo studies, where it can be used to detect and visualize active enzymes in animal models. This is particularly useful for preclinical research in drug development .

Chemical Biology Research

As a tool in chemical biology, N,N’-Bis-Z-1-guanylpyrazole contributes to the synthesis of novel compounds with potential biological activity. It aids in the exploration of biochemical pathways and the discovery of new drug candidates .

Safety and Hazards

When working with N,N’-Bis-Z-1-guanylpyrazole, it is recommended to wear appropriate personal protective equipment, including gloves, clothing, and eyewear, to minimize the risk of skin and eye irritation. In case of accidental contact with the compound, promptly rinse the affected area with water for at least 15 minutes .

Future Directions

While there is limited information available on the future directions of N,N’-Bis-Z-1-guanylpyrazole, its reactivity in organic synthesis and role as a catalyst in aldol reactions suggest potential applications in the development of new synthetic methodologies .

properties

IUPAC Name

benzyl (NZ)-N-[phenylmethoxycarbonylamino(pyrazol-1-yl)methylidene]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O4/c25-19(27-14-16-8-3-1-4-9-16)22-18(24-13-7-12-21-24)23-20(26)28-15-17-10-5-2-6-11-17/h1-13H,14-15H2,(H,22,23,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRBUVVTTYMTSKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(=NC(=O)OCC2=CC=CC=C2)N3C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N/C(=N/C(=O)OCC2=CC=CC=C2)/N3C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20422902
Record name N,N'-BIS-Z-1-GUANYLPYRAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20422902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-Bis-Z-1-guanylpyrazole

CAS RN

152120-55-3
Record name Phenylmethyl N-[[[(phenylmethoxy)carbonyl]amino]-1H-pyrazol-1-ylmethylene]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=152120-55-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N'-BIS-Z-1-GUANYLPYRAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20422902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Z)-Benzyl(1H-pyrazol-1-yl)methylenedicarbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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